molecular formula C12H12F3NO B2537590 N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide CAS No. 2361639-13-4

N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide

Cat. No.: B2537590
CAS No.: 2361639-13-4
M. Wt: 243.229
InChI Key: KJJWXECNYJYDKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide typically involves the reaction of 2-(2,2,2-trifluoroethyl)benzylamine with acryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or alkanes .

Scientific Research Applications

N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide is unique due to its specific structure, which combines the trifluoroethyl group with a phenyl and prop-2-enamide moiety. This unique combination can result in distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

N-[[2-(2,2,2-trifluoroethyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-2-11(17)16-8-10-6-4-3-5-9(10)7-12(13,14)15/h2-6H,1,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJWXECNYJYDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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